2-(4-methoxyphenyl)-2-oxoethyl 6-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)hexanoate
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Overview
Description
2-(4-methoxyphenyl)-2-oxoethyl 6-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)hexanoate is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a unique structure that combines a methoxyphenyl group, an oxoethyl group, and a dioxooctahydro-ethenocyclopropa-isoindolyl group, making it an interesting subject for scientific research.
Preparation Methods
The synthesis of 2-(4-methoxyphenyl)-2-oxoethyl 6-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)hexanoate typically involves multiple steps, including the formation of intermediate compoundsThe final step involves the formation of the dioxooctahydro-ethenocyclopropa-isoindolyl group, which may require specific reaction conditions such as the use of catalysts or specific temperature and pressure settings .
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including:
Oxidation: The methoxyphenyl group can be oxidized to form corresponding quinones.
Reduction: The oxoethyl group can be reduced to form alcohol derivatives.
Substitution: The aromatic ring in the methoxyphenyl group can undergo electrophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like halogens. .
Scientific Research Applications
2-(4-methoxyphenyl)-2-oxoethyl 6-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)hexanoate has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe for studying biological processes involving methoxyphenyl derivatives.
Industry: It can be used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The methoxyphenyl group can interact with enzymes or receptors, while the oxoethyl group can participate in redox reactions. The dioxooctahydro-ethenocyclopropa-isoindolyl group may provide structural stability and influence the compound’s overall reactivity .
Comparison with Similar Compounds
Similar compounds to 2-(4-methoxyphenyl)-2-oxoethyl 6-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)hexanoate include:
2,6-bis(4-methoxyphenyl)-1-methylpiperidin-4-one oxime esters: These compounds share the methoxyphenyl group and have been studied for their antioxidant and antimicrobial potential.
6-(4-methoxyphenyl)-2,4-dichloro-1,3,5-triazine: This compound is used as a UV light absorber and has similar structural features.
Properties
Molecular Formula |
C26H29NO6 |
---|---|
Molecular Weight |
451.5 g/mol |
IUPAC Name |
[2-(4-methoxyphenyl)-2-oxoethyl] 6-(3,5-dioxo-4-azatetracyclo[5.3.2.02,6.08,10]dodec-11-en-4-yl)hexanoate |
InChI |
InChI=1S/C26H29NO6/c1-32-16-8-6-15(7-9-16)21(28)14-33-22(29)5-3-2-4-12-27-25(30)23-17-10-11-18(20-13-19(17)20)24(23)26(27)31/h6-11,17-20,23-24H,2-5,12-14H2,1H3 |
InChI Key |
WUQUQSGNUXVSOO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)COC(=O)CCCCCN2C(=O)C3C4C=CC(C3C2=O)C5C4C5 |
Origin of Product |
United States |
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